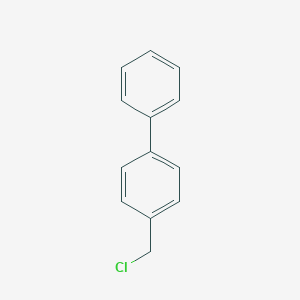

4-(Chloromethyl)biphenyl

Beschreibung

Significance as a Versatile Synthetic Intermediate

The versatility of 4-(chloromethyl)biphenyl as a synthetic intermediate is a cornerstone of its importance in organic chemistry. The chloromethyl group is a reactive site that readily participates in nucleophilic substitution reactions. This allows for the attachment of a wide array of functional groups, transforming the biphenyl (B1667301) core into a diverse range of derivatives.

For example, it is a key precursor in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), such as fenbufen (B1672489) and felbinac. chemicalbook.comrsc.org In these syntheses, the chloromethyl group is typically converted to a carboxylic acid or an ester, which is a common structural feature in this class of drugs.

Beyond pharmaceuticals, this compound is utilized in the creation of specialized polymers and materials. Its bifunctional nature, with a reactive chloromethyl group and a stable biphenyl backbone, allows for its incorporation into polymer chains, imparting unique properties to the resulting materials. It also serves as an intermediate in the production of certain dyes and liquid crystals. dechochem.com

The reactivity of this compound is not limited to substitution reactions. The chloromethyl group can also be oxidized to form 4-biphenylcarboxaldehyde or reduced to yield 4-methylbiphenyl, further expanding its synthetic utility.

Historical Context of Chloromethylation in Biphenyl Chemistry

The introduction of a chloromethyl group onto an aromatic ring, known as chloromethylation, is a well-established synthetic transformation. The history of biphenyl chemistry dates back over 160 years, with early work focusing on coupling reactions to form the biphenyl scaffold. rsc.org The functionalization of the relatively inert biphenyl molecule became a key area of research to enable its use in more complex syntheses. rsc.orgarabjchem.org

The chloromethylation of biphenyl itself can be achieved through various methods. A common approach involves the reaction of biphenyl with formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride or iron(III) chloride. rsc.org This reaction, a type of Friedel-Crafts alkylation, introduces the reactive chloromethyl group onto the aromatic ring. rsc.org

Over the years, research has focused on optimizing the conditions for the chloromethylation of biphenyl to improve yields and selectivity. For instance, studies have explored the use of different chloromethylating agents, catalysts, and solvent systems to achieve higher efficiency and milder reaction conditions. rsc.orgresearchgate.net The development of these methods has been crucial for the large-scale production of chloromethylated biphenyls, including this compound, making them readily available for a wide range of applications.

Comparative Analysis with Related Chloromethylated Biphenyl Analogues

The properties and reactivity of this compound can be better understood by comparing it to its related analogues. These analogues differ in the number and position of the chloromethyl groups, or the presence of other substituents on the biphenyl core.

4,4'-Bis(chloromethyl)-1,1'-biphenyl (B167468): This analogue possesses two chloromethyl groups, one on each phenyl ring at the para position. smolecule.com This bifunctionality makes it a valuable cross-linking agent in polymer chemistry and a key intermediate in the synthesis of fluorescent whitening agents and other complex molecules. smolecule.cominnospk.com Compared to the monofunctional this compound, the bis-substituted version allows for the creation of more extended and networked structures.

4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl: The introduction of a fluorine atom at the 4'-position significantly influences the electronic properties of the molecule. vulcanchem.com The electron-withdrawing nature of both the fluorine and the chloromethyl group can affect the reactivity of the aromatic rings and the chloromethyl group itself. vulcanchem.com This analogue is of particular interest in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates. vulcanchem.com

The following table provides a comparative overview of the physical properties of this compound and some of its analogues.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C13H11Cl | 202.68 | 70-73 |

| 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | 251.15 | 126 |

| 4-(2-Chloroethyl)-1,1'-biphenyl | C14H13Cl | 216.70 | Not available |

This comparative analysis highlights how subtle changes in the molecular structure of chloromethylated biphenyls can lead to significant differences in their properties and applications, underscoring the importance of this compound as a fundamental and versatile building block in chemical synthesis.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(chloromethyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQZCRVEEQKNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075190 | |

| Record name | 1,1'-Biphenyl, 4-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1667-11-4 | |

| Record name | 4-Phenylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloromethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)biphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F1186UU0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Transformations and Derivatization Strategies

Nucleophilic Substitution Reactions of the Chloromethyl Group

The primary mode of chemical transformation for 4-(chloromethyl)biphenyl and its analogues, such as 4,4'-bis(chloromethyl)biphenyl, is the nucleophilic substitution at the benzylic carbon. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, including alkoxides, amines, and azide (B81097) ions. This reactivity allows for the straightforward synthesis of diverse derivatives with tailored properties.

Ether derivatives of the biphenyl (B1667301) scaffold can be synthesized from chloromethylated biphenyls via Williamson ether synthesis. This typically involves the reaction with an alcohol or a phenol (B47542) under basic conditions, often facilitated by phase-transfer catalysis to enhance reaction rates and yields between immiscible reactants.

The synthesis of 4,4'-bis(butanoxymethyl)-1,1'-biphenyl is achieved through the reaction of 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) with 1-butanol (B46404). acs.org This etherification is effectively carried out using a polymer-supported phase-transfer catalyst in a chlorobenzene/aqueous potassium hydroxide (B78521) (KOH) two-phase medium. acs.org Similarly, reaction with phenol in an alkaline solution of KOH within an organic solvent two-phase system yields phenoxy ether derivatives. researchgate.net

Table 1: Synthesis of Ether Derivatives

| Starting Material | Reagent | Product | Catalyst System |

| 4,4′-bis(chloromethyl)-1,1′-biphenyl | 1-Butanol | 4,4'-bis(butanoxymethyl)-1,1'-biphenyl | Polymer-supported quaternary ammonium (B1175870) groups |

| 4,4′-bis(chloromethyl)-1,1′-biphenyl | Phenol | 4,4′-(chloromethylphenoxy-methyl)-1,1′-biphenyl & 4,4′-bis(phenoxymethyl)-1,1′-biphenyl | Phase-Transfer Catalyst (e.g., TBAB) / aq. KOH |

In the etherification of 4,4′-bis(chloromethyl)-1,1′-biphenyl with phenol under phase-transfer catalysis, the reaction proceeds sequentially. Both the mono-substituted product, 4,4′-(chloromethylphenoxy-methyl)-1,1′-biphenyl, and the di-substituted product, 4,4′-bis(phenoxymethyl)-1,1′-biphenyl, are formed during the course of the reaction. researchgate.net The relative amounts of these products can be controlled by adjusting reaction conditions such as stoichiometry and reaction time.

Kinetic studies of the phase-transfer catalyzed etherification of 4,4′-bis(chloromethyl)-1,1′-biphenyl with phenol reveal that the reaction follows a consecutive reaction pathway. researchgate.net The study identified tetraoctylammonium bromide as a highly effective phase-transfer catalyst for increasing the reaction rate. researchgate.net The process involves two distinct etherification steps, each with its own activation energy. lookchem.com Using tetra-n-butyl-ammonium bromide (TBAB) as the catalyst, the apparent activation energies for the formation of the mono- and di-substituted products were determined. researchgate.net

Table 2: Kinetic Data for Etherification with Phenol

| Parameter | Value | Catalyst |

| Apparent Activation Energy (Ea1) | 23.7 kcal/mol | Tetra-n-butyl-ammonium bromide (TBAB) |

| Apparent Activation Energy (Ea2) | 31.5 kcal/mol | Tetra-n-butyl-ammonium bromide (TBAB) |

Source: researchgate.net

The chloromethyl group is readily substituted by primary or secondary amines to form the corresponding aminomethyl biphenyl derivatives. For instance, (2-chloromethyl)biphenyl, obtained from the halogenation of biphenyl-2-methanol with phosphorus pentachloride (PCl₅), can be reacted with bis(2-picolyl)amine (bpa) to yield biaryl-bpa ligands. mdpi.com Another synthetic route involves the condensation of 4'-(chloromethyl)-[1,1'-biphenyl]-2-carboxylic acid with substituted benzimidazoles in the presence of potassium carbonate and a solvent like DMF to produce complex amine derivatives. ijbpas.com

Table 3: Synthesis of Amine Derivatives

| Starting Material | Reagent | Product |

| (2-Chloromethyl)biphenyl | Bis(2-picolyl)amine (bpa) | 1-([1,1′-Biphenyl]-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine |

| 4'-(Chloromethyl)-[1,1'-biphenyl]-2-carboxylic acid | 2-Trifluoromethyl benzimidazole | 4'-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl) methyl)-[1, 1'-biphenyl]-2-carboxylic acid |

Source: mdpi.comijbpas.com

The chloromethyl group can be oxidized to a carboxylic acid functional group. This compound can be oxidized to form 4-biphenylcarboxylic acid using oxidizing agents such as potassium permanganate. A method for preparing 4,4'-biphenyl dicarboxylic acid involves the oxidation of 4,4'-diphenyl-dimethanal, which is derived from the corresponding dichloromethyl precursor. google.com This oxidation can be carried out using sodium chlorite (B76162) as the oxidant in a solvent at low temperatures (0–5 °C), achieving high yields. google.com

Table 4: Oxidation to Carboxylic Acid Derivatives

| Starting Material | Oxidizing Agent | Product |

| This compound | Potassium permanganate | 4-Biphenylcarboxylic acid |

| 4,4'-Diphenyl-dimethanal | Sodium chlorite | 4,4'-Biphenyl dicarboxylic acid |

Source: google.com

The reaction of chloromethyl biphenyls with an azide salt, typically sodium azide (NaN₃), provides a direct route to azidomethyl biphenyl derivatives. These compounds are valuable intermediates, particularly in "click chemistry" applications. The synthesis of 4,4'-bis(azidomethyl)biphenyl (B3250017) is accomplished through the nucleophilic substitution of 4,4'-bis(chloromethyl)biphenyl with sodium azide in a solvent such as dimethylformamide (DMF). This reaction proceeds efficiently, often at room temperature, to give the desired diazide product in high yield.

Table 5: Synthesis of Azidomethyl Biphenyl Derivatives

| Starting Material | Reagent | Product | Solvent | Yield |

| 4,4'-bis(chloromethyl)biphenyl | Sodium azide (NaN₃) | 4,4'-Bis(azidomethyl)biphenyl | Dimethylformamide (DMF) | 90% |

Source:

Formation of Mono- and Disubstituted Products

Synthesis of Carboxylic Acid Derivatives (e.g., Oxidation to Biphenyl Carboxylic Acids)

Functionalization of the Biphenyl Core

The biphenyl scaffold serves as a foundational structure in organic chemistry, and its functionalization is key to synthesizing more complex molecules. rsc.org

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds and constructing biaryl systems. gre.ac.ukresearchgate.net Several named reactions are pivotal in this context, including the Suzuki-Miyaura, Kumada, Negishi, Stille, and Ullmann couplings. rsc.orggre.ac.uk These reactions typically involve the coupling of an aromatic organometallic derivative with an aryl halide, catalyzed by a transition metal, most commonly palladium. gre.ac.ukmdpi.com

The Suzuki-Miyaura coupling is particularly prominent due to its mild reaction conditions, the commercial availability and stability of boronic acid reagents, and its tolerance of a wide range of functional groups. kochi-tech.ac.jpresearchgate.net The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. rsc.orgkochi-tech.ac.jp

A highly selective Suzuki-Miyaura coupling has been developed for the synthesis of this compound derivatives. nih.gov This method involves the reaction of 1-bromo-4-(chloromethyl)benzene with various arylboronic acids. The process shows high chemoselectivity, with the palladium catalyst preferentially activating the C(sp²)–Br bond over the C(sp³)–Cl bond. nih.gov This allows for the synthesis of a range of substituted this compound compounds in moderate to excellent yields. nih.gov

Table 1: Synthesis of this compound Derivatives via Selective Suzuki-Miyaura Coupling nih.gov Reaction conditions: 1-bromo-4-(chloromethyl)benzene, arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃, toluene/H₂O, 80 °C, 2 h.

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 4-(Chloromethyl)-1,1'-biphenyl | 98 |

| p-Tolylboronic acid | 4-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 99 |

| (4-Methoxyphenyl)boronic acid | 4-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 99 |

| (4-(Trifluoromethyl)phenyl)boronic acid | 4-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 91 |

| m-Tolylboronic acid | 4-(Chloromethyl)-3'-methyl-1,1'-biphenyl | 98 |

| (3-Chlorophenyl)boronic acid | 3'-Chloro-4-(chloromethyl)-1,1'-biphenyl | 73 |

| o-Tolylboronic acid | 4-(Chloromethyl)-2'-methyl-1,1'-biphenyl | 90 |

Other significant cross-coupling reactions for biphenyl synthesis include:

Kumada Coupling : This reaction pairs an aryl halide with a Grignard reagent (organomagnesium) and is catalyzed by nickel or palladium. rsc.orggre.ac.uk

Ullmann Reaction : Traditionally a copper-mediated homocoupling of two aryl halides, modern variations allow for the synthesis of unsymmetrical biphenyls. rsc.orgresearchgate.net

Stille Coupling : This reaction involves the coupling of an organostannane (organotin) reagent with an organohalide, catalyzed by palladium. rsc.orggre.ac.uk

Negishi Coupling : An organozinc reagent is coupled with an organohalide in the presence of a nickel or palladium catalyst. rsc.orggre.ac.uk

The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings and represents a fundamental electrophilic aromatic substitution. rsc.org The reaction can be categorized into Friedel-Crafts alkylation and acylation, both of which can be applied to biphenyl to functionalize its core. rsc.orgnih.gov These reactions typically require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). rsc.orgrsc.org

Friedel-Crafts Alkylation involves the reaction of an alkyl halide with the aromatic ring. For instance, 4,4′-di-tert-butylbiphenyl can be synthesized from biphenyl and tert-butyl chloride in the presence of anhydrous ferric chloride. nih.gov A key synthetic route to this compound itself is the chloromethylation of biphenyl, a specific type of Friedel-Crafts alkylation. nih.govresearchgate.net This can be achieved by reacting biphenyl with reagents like dimethoxymethane (B151124) and chlorosulfonic acid, or with trioxane (B8601419) and hydrochloric acid catalyzed by metal triflates (e.g., Sc(OTf)₃). nih.govresearchgate.net The reaction often produces a mixture of isomers, including 4-chloromethylbiphenyl (the major product), 2-chloromethylbiphenyl, and bis(chloromethyl)biphenyl derivatives. researchgate.net

Friedel-Crafts Acylation involves the reaction of an acyl halide or anhydride (B1165640) with the biphenyl core to introduce a ketone moiety. rsc.orgnih.gov This reaction is generally more controllable than alkylation as the product ketone is less reactive than the starting material, preventing over-acylation. For example, reacting biphenyl with acetyl chloride in the presence of activated iron(III) oxide produces 1-([1,1′-biphenyl]-4-yl)ethan-1-one. nih.gov

Table 2: Examples of Friedel-Crafts Reactions on Biphenyl

| Reaction Type | Reagents | Catalyst | Major Product | Source |

|---|---|---|---|---|

| Chloromethylation | Biphenyl, Dimethoxymethane, Chlorosulfonic acid | Zinc iodide (catalytic) | 4-(Chloromethyl)-1,1'-biphenyl | nih.gov |

| Chloromethylation | Biphenyl, Trioxane, Hydrochloric acid | Scandium(III) triflate (Sc(OTf)₃) | 4-Chloromethylbiphenyl | researchgate.net |

| Alkylation | Biphenyl, Cyclopentene | AlCl₃ | 4-Cyclopentyl-1,1'-biphenyl | nih.gov |

| Acylation | Biphenyl, Acetyl chloride | Fe₂O₃ | 1-([1,1'-Biphenyl]-4-yl)ethan-1-one | nih.gov |

| Acylation | Biphenyl, Succinic anhydride | AlCl₃ | 4-Phenylbenzoyl-propionic acid | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Kumada, Ullmann, Stille, Negishi) for Biphenyl Scaffolds

Interaction Studies with Various Electrophiles and Nucleophiles

The primary site for interactions with electrophiles and nucleophiles in this compound is the chloromethyl group (-CH₂Cl). The chlorine atom is electron-withdrawing, which renders the adjacent benzylic carbon electrophilic and highly susceptible to nucleophilic attack. evitachem.com This reactivity allows the chloromethyl group to serve as a versatile handle for introducing a wide variety of functional groups via nucleophilic substitution reactions (Sₙ2). gre.ac.uk

A range of nucleophiles, including amines, thiols, alcohols, and phenols, can displace the chloride ion to form new carbon-heteroatom bonds. gre.ac.uk This strategy is fundamental for building more complex molecular architectures from the this compound scaffold. gre.ac.uk For example, the reaction with an amine would yield a secondary or tertiary amine, while reaction with a thiol would produce a thioether.

Furthermore, the selective synthesis of this compound derivatives via Suzuki-Miyaura coupling can be extended to a one-pot, dual arylation process. nih.gov This involves a sequential reaction with two different arylboronic acids. First, the C-Br bond of 1-bromo-4-(chloromethyl)benzene is coupled with one arylboronic acid. Subsequently, a second nucleophilic coupling reaction can be performed at the chloromethyl position, demonstrating a sophisticated interaction with multiple electrophiles/nucleophiles in a controlled manner. nih.gov

Table 3: Representative Nucleophilic Substitution Reactions on the Chloromethyl Group

| Nucleophile (Nu⁻) | Reagent Example | Product Class | General Product Structure |

|---|---|---|---|

| Amine (R₂NH) | Piperazine | Substituted Amine |  |

| Thiol (RSH) | Thiophenol | Thioether (Sulfide) |  |

| Alkoxide (RO⁻) | Sodium methoxide | Ether |  |

| Phenoxide (Ar'O⁻) | Sodium phenoxide | Aryl Ether |  |

| Cyanide (CN⁻) | Sodium cyanide | Nitrile |  |

Ar represents the 4-biphenyl group.

Applications in Advanced Materials Science and Organic Synthesis

Precursor in Pharmaceutical and Medicinal Chemistry Synthesis

The utility of 4-(Chloromethyl)biphenyl as a precursor is well-documented in the synthesis of various pharmaceutical agents and biologically active molecules. chemicalbook.comdechochem.com Its structural motif is a key component in several classes of therapeutic compounds.

Synthesis of Antihypertensive Agents (e.g., Losartan-related compounds)

This compound serves as a crucial intermediate in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. A notable example is its application in the synthesis of Losartan and related compounds. arabjchem.org In these syntheses, the biphenyl (B1667301) portion of the molecule is essential for the drug's activity. The process can involve the coupling of this compound derivatives with appropriate heterocyclic moieties. arabjchem.orgsphinxsai.com For instance, [2′-(N-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl bromide, a derivative of this compound, is a common intermediate in the production of several sartan drugs, including Losartan, Irbesartan, Candesartan, and Olmesartan. google.commdpi.com

Synthesis of Anti-inflammatory Analgesics (e.g., Felbinac, Fenbufen)

The compound is a key starting material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac (4-biphenylacetic acid) and Fenbufen (B1672489). chemicalbook.comgoogle.com Felbinac, the active metabolite of Fenbufen, is used topically to relieve pain and inflammation. chemicalbook.com The synthesis of Felbinac can be achieved through various routes involving this compound as a precursor. One method involves the Friedel-Crafts reaction of biphenyl to produce intermediates that are then converted to Felbinac. koreascience.kr

Building Blocks for Other Biologically Active Molecules

Beyond its role in well-established drugs, this compound is a versatile building block for a wide array of other biologically active molecules. rsc.org The reactive chloromethyl group allows for its incorporation into larger, more complex structures through nucleophilic substitution reactions. vulcanchem.com This has led to its use in the development of novel compounds with potential therapeutic applications, including antibacterial agents. The biphenyl moiety itself is a common feature in many pharmacologically significant compounds. arabjchem.orgrsc.org

Precursor for Specific Drug Candidates (e.g., APD334)

This compound derivatives are instrumental in the synthesis of specific drug candidates under investigation. One such example is Etrasimod (APD334), a selective sphingosine-1-phosphate (S1P) receptor modulator for the treatment of immune-mediated inflammatory diseases. newdrugapprovals.orgresearchgate.netnih.gov The synthesis of Etrasimod involves the preparation of key intermediates, such as 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene, which is a derivative of this compound. newdrugapprovals.orgportico.org This highlights the compound's importance in the discovery and development of new medicines. researchgate.netnih.gov

Applications in Polymer Chemistry and Functional Materials Development

The reactivity of the chloromethyl group also makes this compound a valuable monomer in polymer chemistry for the creation of functional materials. chemicalbook.comsmolecule.com

Synthesis of Cross-Linked Polymers and Resins

4,4'-Bis(chloromethyl)-1,1'-biphenyl (B167468), a closely related derivative, is utilized as a cross-linking agent in the production of polymers and resins. guidechem.comrsc.org The two reactive chloromethyl groups on the biphenyl backbone enable the formation of covalent bonds between polymer chains, leading to a three-dimensional network structure. guidechem.com This cross-linking process is used to create hypercrosslinked polymers with high surface areas and specific porosities. researchgate.netacs.org These materials have potential applications as sorbents for organic compounds. researchgate.net The use of such external crosslinkers can impart enhanced mechanical and thermal properties to the resulting polymers, such as epoxy resins. guidechem.com

Development of Pyrolytic Carbon for Dye-Sensitized Solar Cells

A significant application of 4,4'-bis(chloromethyl)-1,1'-biphenyl is in the fabrication of counter electrodes for dye-sensitized solar cells (DSSCs). In a notable study, pyrolytic carbon thin films were created on quartz plates through a chemical vapor deposition process using 4,4'-bis(chloromethyl)-1,1'-biphenyl as the aromatic precursor. The resulting pyrolytic carbons were microporous and exhibited catalytic activity towards the reduction of tri-iodide. nih.gov

These films presented a metallic appearance with good mirror reflections, hydrophilic surfaces, and low sheet resistances. When these pyrolytic carbon-coated quartz plates were used as counter electrodes in DSSCs, they demonstrated a light-to-electricity conversion efficiency that was 78% of that achieved with a conventional, and significantly more expensive, platinum counter electrode. nih.gov Electrochemical impedance spectroscopic analysis revealed that the slight decrease in conversion efficiency was due to the comparatively higher resistance and lower catalytic activity of the pyrolytic carbon. nih.gov This research highlights the potential of pyrolytic carbon derived from 4,4'-bis(chloromethyl)-1,1'-biphenyl as a cost-effective alternative to platinum in DSSC technology. nih.gov

| Parameter | Pyrolytic Carbon Electrode | Platinum Electrode |

| Precursor | 4,4'-bis(chloromethyl)-1,1'-biphenyl | Platinum |

| Conversion Efficiency | 78% of Platinum Electrode | Standard |

| Cost | Lower | Higher |

| Key Finding | Promising alternative to Platinum | High cost is a drawback |

Role in Fluorescent Whitening Agents and Optical Brighteners

4,4'-Bis(chloromethyl)biphenyl is a crucial intermediate in the synthesis of fluorescent whitening agents (FWAs), also known as optical brighteners. encyclopedia.pubenpress-publisher.com These compounds are widely used in the textile and paper industries to enhance the whiteness of materials. Specifically, it is a key precursor for producing biphenyl diphenylacetylene (B1204595) type fluorescent whitening agents such as CBS-X and CBS-127. nih.govencyclopedia.pubenpress-publisher.com

The synthesis of these FWAs leverages the reactivity of the chloromethyl groups on the biphenyl backbone, which allows for the construction of larger, more complex fluorescent molecules. The biphenyl core contributes to the rigidity and conjugation of the final FWA molecule, which are essential for its fluorescent properties.

Fabrication of Liquid Crystal Compounds and Polymers

High-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl (with purity greater than 99%) is utilized in the synthesis of liquid crystal compounds and polymers. The rigid biphenyl unit acts as a mesogen, a fundamental component of liquid crystalline materials that induces the formation of liquid crystal phases. medcraveebooks.comresearchgate.net The chloromethyl groups provide reactive sites for incorporating the biphenyl mesogen into a polymer backbone, leading to the formation of main-chain or side-chain liquid crystalline polymers (LCPs). medcraveebooks.commdpi.com

The synthesis of these LCPs often involves polyaddition or polycondensation reactions where the bifunctional chloromethylated biphenyl reacts with other monomers. researchgate.net The properties of the resulting LCPs, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable, are influenced by the structure of the biphenyl mesogen and the flexible spacers used in the polymer chain. researchgate.netmdpi.com These materials find applications in displays and other advanced optical technologies. rsc.org

Synthesis of Metal-Organic Frameworks (MOFs) utilizing azidomethyl derivatives

This compound serves as a precursor for the synthesis of 4,4'-bis(azidomethyl)biphenyl (B3250017). This transformation is typically achieved through a nucleophilic substitution reaction where the chloromethyl groups are replaced by azide (B81097) groups, for example, by reacting 4,4'-bis(chloromethyl)biphenyl with sodium azide in a solvent like dimethylformamide (DMF).

The resulting 4,4'-bis(azidomethyl)biphenyl is a valuable building block in the synthesis of metal-organic frameworks (MOFs). researchgate.net MOFs are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The azidomethyl groups of the biphenyl derivative can participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form more complex linkers or to functionalize the MOF after its initial synthesis (postsynthetic modification). This approach allows for the creation of MOFs with tailored properties for applications in gas storage, separation, and catalysis. enpress-publisher.comwikipedia.orgrsc.org

Role in Catalysis

The structural features of chloromethylated biphenyls, particularly the reactive chloromethyl groups and the potential for the biphenyl system to act as a ligand scaffold, have led to their use in the field of catalysis.

Ligand Precursors in Coordination Chemistry (e.g., 4,4'-bis(chloromethyl)-2,2'-bipyridyl (B175869) as a ligand)

A prominent example of the application of chloromethylated biphenyl derivatives in catalysis is the use of 4,4'-bis(chloromethyl)-2,2'-bipyridyl as a ligand in coordination chemistry. This molecule chelates to metal ions through its two nitrogen atoms, forming stable complexes. The chloromethyl groups on the bipyridine backbone can be further functionalized, allowing for the creation of more complex ligand architectures or for the attachment of the metal complex to a solid support.

These metal complexes, for instance, with ruthenium, have been utilized as multifunctional metalloinitiators for controlled cationic and radical polymerizations. researchgate.net The catalytic activity of these complexes is influenced by the electronic properties of the bipyridine ligand and the nature of the coordinated metal ion. researchgate.net The ability to tune the ligand structure through reactions at the chloromethyl positions makes these compounds versatile precursors for a wide range of catalytic applications.

| Metal Complex Component | Function |

| 4,4'-bis(chloromethyl)-2,2'-bipyridyl | Ligand, provides coordination sites for metal ions |

| Metal Ion (e.g., Ru, Fe) | Catalytic center |

| Chloromethyl Groups | Reactive sites for further functionalization or immobilization |

Incorporating Chloromethylated Biphenyls into Solid Macroligands for Heterogeneous Catalysis

To bridge the gap between homogeneous and heterogeneous catalysis, molecular catalysts can be immobilized on solid supports. This approach, known as heterogenization, aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. researchgate.netmdpi.comdoi.org

Chloromethylated aromatic compounds, including biphenyl derivatives, can be used to create solid macroligands. For example, chloromethylated polystyrene, a commonly used solid support, can be functionalized with catalytic species. mdpi.com Similarly, biphenyl units containing chloromethyl groups can be incorporated into or attached to polymer backbones. These solid macroligands can then coordinate with metal ions to form heterogeneous catalysts. This strategy prevents the leaching of the metal catalyst into the reaction products and allows for the catalyst to be easily recovered and reused. mdpi.comdoi.org

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural elucidation of 4-(Chloromethyl)biphenyl, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structural integrity of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule.

¹H NMR Research Findings: In a typical ¹H NMR spectrum of this compound, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons are observed. The protons of the biphenyl (B1667301) rings typically appear in the aromatic region, generally between 7.3 and 7.7 ppm. rsc.org The two phenyl rings are not equivalent, leading to a complex multiplet pattern. A key diagnostic signal is the singlet corresponding to the methylene (B1212753) protons (-CH₂Cl) of the chloromethyl group. This signal is characteristically found further downfield due to the deshielding effect of the adjacent chlorine atom, typically appearing around 4.6 ppm. rsc.orgchemicalbook.com

¹³C NMR Research Findings: The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments in the molecule. The spectrum shows several signals in the aromatic region (typically 127-142 ppm) corresponding to the twelve carbons of the biphenyl framework. rsc.org The carbon of the chloromethyl group (-CH₂Cl) is also readily identified, with its resonance appearing at approximately 46.4 ppm. rsc.org The specific chemical shifts can be influenced by the solvent and concentration.

| ¹H NMR Data for this compound in CDCl₃ | |

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons (m) | 7.63-7.58 |

| Aromatic Protons (m) | 7.50-7.43 |

| Aromatic Protons (m) | 7.40-7.34 |

| Methylene Protons (-CH₂Cl) (s) | 4.61 |

| Data sourced from multiple references, including rsc.orgchemicalbook.com. Values are representative. |

| ¹³C NMR Data for this compound in CDCl₃ | |

| Assignment | Chemical Shift (ppm) |

| Aromatic Carbons | 141.9 |

| Aromatic Carbons | 140.7 |

| Aromatic Carbons | 138.1 |

| Aromatic Carbons | 129.3 |

| Aromatic Carbons | 128.9 |

| Aromatic Carbons | 127.7 |

| Aromatic Carbons | 127.6 |

| Aromatic Carbons | 127.4 |

| Aromatic Carbons | 127.3 |

| Methylene Carbon (-CH₂Cl) | 46.4 |

| Data sourced from reference rsc.org. |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. beilstein-journals.org The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key vibrational modes for this compound include:

Aromatic C-H Stretching: These vibrations typically appear as a group of peaks above 3000 cm⁻¹. spectroscopyonline.com

Aliphatic C-H Stretching: The C-H bonds of the chloromethyl (-CH₂Cl) group exhibit stretching vibrations in the region of 2900-3000 cm⁻¹.

C=C Aromatic Ring Stretching: The stretching of the carbon-carbon bonds within the biphenyl rings gives rise to several sharp peaks in the 1400-1630 cm⁻¹ region. spectroscopyonline.com

C-Cl Stretching: The vibration of the carbon-chlorine bond is a key indicator for the chloromethyl group and typically appears in the fingerprint region, usually between 600 and 800 cm⁻¹.

FTIR spectra of related compounds, such as 4,4′-bis(chloromethyl)biphenyl, confirm these characteristic absorption regions, providing a reliable reference for spectral interpretation. researchgate.net

| Characteristic IR Absorption Bands for this compound | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2900 - 3000 |

| C=C Aromatic Stretch | 1400 - 1630 |

| C-Cl Stretch | 600 - 800 |

| Data inferred from general spectroscopic principles and spectra of related compounds. spectroscopyonline.comresearchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of this compound. In this technique, the compound is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight (202.68 g/mol ). Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with a second peak [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation patterns observed in the mass spectrum provide further structural confirmation. Common fragmentation pathways for this compound would likely involve the loss of the chlorine atom or the entire chloromethyl group, leading to significant fragment ions. Advanced techniques can predict collision cross-section (CCS) values, which provide information on the ion's size and shape in the gas phase. uni.lu

| Predicted Mass Spectrometry Data for this compound Adducts | ||

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M]⁺ | 202.05438 | 142.5 |

| [M+H]⁺ | 203.06221 | 141.2 |

| [M+Na]⁺ | 225.04415 | 150.2 |

| Data sourced from reference uni.lu. |

X-ray Crystallography for Derivative Structures

While obtaining a suitable single crystal of this compound itself can be challenging, X-ray crystallography is an essential technique for determining the precise three-dimensional structure of its derivatives. nih.govwikipedia.org This method involves diffracting an X-ray beam off a single crystal of a derivative compound. The resulting diffraction pattern allows for the calculation of an electron density map, from which the exact positions of atoms, bond lengths, bond angles, and stereochemistry can be determined. nih.gov

For example, in coordination complexes derived from this compound, single-crystal X-ray diffraction can elucidate crucial details like bond metrics (e.g., metal-ligand bond lengths) and intermolecular interactions that govern the crystal packing and stability. Studies on structurally related axially chiral biphenyl ligands have used X-ray diffraction to determine key structural parameters like dihedral angles between the phenyl rings, which can be a critical factor in their application in asymmetric synthesis. nih.gov For instance, the introduction of different substituents on the biphenyl core has been shown to significantly alter these dihedral angles. nih.gov

Chromatographic Separation and Purity Analysis

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used method for the analysis and purity assessment of volatile and semi-volatile compounds like this compound. researchgate.net The technique separates components of a mixture based on their differential partitioning between a stationary phase (within a capillary column) and a mobile gas phase. floridadep.gov

A typical GC analysis involves injecting a solution of the compound into the instrument, where it is vaporized and carried by an inert gas (like helium) through a long, thin capillary column. researchgate.net The column is housed in an oven that is temperature-programmed to facilitate the separation. Compounds are separated based on their boiling points and interactions with the column's stationary phase. A detector, often a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used at the end of the column to detect the eluting compounds.

GC methods are routinely developed and validated to quantify impurities in related chemical products. researchgate.net Validation parameters often include establishing the limit of detection (LOD) and limit of quantification (LOQ). researchgate.netresearchgate.net For instance, GC methods for related chloromethylated compounds have demonstrated high sensitivity, with LOD and LOQ values in the microgram per milliliter (μg/mL) range. researchgate.net The purity of related biphenyl compounds is often reported based on GC analysis.

| Typical GC Method Parameters for Related Compounds | |

| Parameter | Description/Value |

| Column Type | DB-1 (100% dimethyl polysiloxane) or similar |

| Column Dimensions | 30 m length x 0.53 mm i.d. x 3 µm particle diameter |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| LOD (example) | 0.10 µg/mL |

| LOQ (example) | 0.32 µg/mL |

| Data based on methods for structurally similar analytes. researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound. This methodology is crucial for assessing the purity of the compound, monitoring reaction progress during its synthesis, and for use in pharmacokinetic studies.

Detailed research findings indicate that this compound can be effectively analyzed using a reverse-phase (RP) HPLC method. sielc.com In this approach, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture. A typical mobile phase for this analysis consists of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.com The addition of an acid helps to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol (B1196071) groups on the HPLC column packing. For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid is typically replaced with a volatile alternative such as formic acid. sielc.com

The method can be adapted for various applications. For rapid analysis, Ultra-High-Performance Liquid Chromatography (UPLC) systems with columns packed with smaller particles (e.g., 3 µm) can be employed. sielc.com Furthermore, the liquid chromatography method is scalable, allowing it to be used for the isolation of impurities through preparative separation. sielc.com While specific experimental data such as retention time and mobile phase ratios are often proprietary or method-dependent, the general conditions provide a robust framework for the analysis of this compound. sielc.comsielc.com

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 or similar reverse-phase column with low silanol activity sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) sielc.com |

| Detection | UV Detector |

| Applications | Purity assessment, preparative separation, pharmacokinetics sielc.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. libretexts.orgutoronto.ca It is widely used to monitor the progress of chemical reactions involving this compound, to identify its presence in a mixture, and to get a preliminary assessment of its purity. libretexts.orgsigmaaldrich.com

The principle of TLC separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. uoanbar.edu.iq For a nonpolar compound like this compound, the stationary phase is typically a polar adsorbent, such as silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), coated on a glass or plastic plate. utoronto.ca

A small spot of the sample dissolved in a volatile solvent is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of the mobile phase, a solvent system chosen based on the analyte's polarity. libretexts.org The mobile phase travels up the plate via capillary action, and separation occurs as the components of the mixture partition differently between the stationary and mobile phases. uoanbar.edu.iq Nonpolar compounds, having a weaker affinity for the polar stationary phase, travel further up the plate, resulting in a higher Retention Factor (Rf) value. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

For this compound, a common mobile phase would consist of a mixture of a nonpolar solvent, such as petroleum ether or n-hexane, and a moderately polar solvent, like ethyl acetate. The ratio of these solvents is optimized to achieve a target Rf value, typically between 0.3 and 0.7, for clear separation. rsc.org Since this compound is colorless, the separated spots are visualized under UV light, where the aromatic biphenyl structure absorbs light and appears as a dark spot on the fluorescent TLC plate. basicmedicalkey.com

| Parameter | Description |

|---|---|

| Technique | Thin-Layer Chromatography (TLC) |

| Stationary Phase | Silica gel (SiO₂) coated plate utoronto.ca |

| Mobile Phase | A mixture of a nonpolar and a polar solvent (e.g., Petroleum Ether / Ethyl Acetate) rsc.org |

| Visualization | UV Light basicmedicalkey.com |

| Application | Reaction monitoring and qualitative purity assessment libretexts.org |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and chlorine within a sample of this compound. This procedure is essential for verifying the empirical formula of the synthesized compound and serves as a critical quantitative measure of its purity. nmrmbc.com The technique works by combusting a small, precisely weighed amount of the substance in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and HCl) are collected and measured to determine the percentages of C, H, and Cl.

Modern elemental analysis is typically performed using automated combustion systems, such as a Thermo Scientific FLASH 2000, which can provide rapid and accurate results for carbon, hydrogen, nitrogen, and sulfur (CHNS). rsc.org Specific modules are used for halogen determination. The experimental results are then compared against the theoretical values calculated from the compound's molecular formula, C₁₃H₁₁Cl. sielc.com

For a sample to be considered pure, the experimentally determined percentages should agree closely with the theoretical values, typically within a margin of ±0.4%. Discrepancies outside this range may indicate the presence of impurities, residual solvents, or incomplete reaction. liverpool.ac.uk For certain classes of materials, such as microporous polymers synthesized from related compounds, minor deviations can sometimes be attributed to trapped catalyst residues or the adsorption of atmospheric water and gases within the material's pores. liverpool.ac.uk

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 77.04 | To be determined experimentally |

| Hydrogen (H) | 5.47 | To be determined experimentally |

| Chlorine (Cl) | 17.49 | To be determined experimentally |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the molecular behavior of 4-(chloromethyl)biphenyl. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, is a widely used method for studying biphenyl (B1667301) derivatives due to its balance of accuracy and computational cost. tandfonline.comscivisionpub.com These calculations are employed to determine the optimized ground-state geometry, vibrational frequencies, and various electronic properties of the molecule. For substituted biphenyls, these studies typically use basis sets such as 6-311++G(d,p) to ensure a precise description of the electronic distribution, including polarization and diffuse functions. tandfonline.comscivisionpub.com

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics simulations can further investigate the conformational behavior of the molecule over time, providing a view of its flexibility and the accessibility of different rotational states under various conditions.

Electronic Structure and Molecular Electrostatic Potential (MEP) Analysis

The electronic properties of a molecule are key to its reactivity. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a standard component of computational studies on biphenyl derivatives. tandfonline.comnih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. scivisionpub.comacs.org For a molecule like this compound, the MEP surface would be expected to show:

Negative Potential (red/yellow regions): Concentrated on the π-electron clouds of the two phenyl rings, making them susceptible to electrophilic attack.

Positive Potential (blue regions): Located around the hydrogen atoms and, most significantly, the electrophilic carbon of the chloromethyl group, which is the primary site for nucleophilic attack. The chlorine atom, despite its electronegativity, can also exhibit regions of positive potential known as a "sigma-hole" in related halogenated compounds, but the benzylic carbon remains the key reactive center. acs.org

Reaction Mechanism Modeling and Energy Profiles

Computational methods are instrumental in modeling the reaction mechanisms involving this compound. The most common reaction for this compound is nucleophilic substitution at the benzylic carbon of the chloromethyl group. DFT calculations can be used to map the entire reaction coordinate for an S_N1 or S_N2 reaction pathway.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies for this compound focus on how its distinct structural features govern its chemical behavior. The primary features are the biphenyl core and the reactive chloromethyl group. The biphenyl moiety acts as a large, polarizable electron-donating group (via resonance) which can stabilize the transition states of reactions involving the chloromethyl group. For instance, in a potential S_N1 reaction, the resulting benzylic carbocation would be significantly stabilized by delocalization of the positive charge across both phenyl rings.

Computational studies on various substituted biphenyls have established clear relationships between the nature and position of substituents and the molecule's properties. tandfonline.comnih.gov By analogy, the electronic effect of the 4'-phenyl group in this compound makes the chlorine a better leaving group compared to that in benzyl (B1604629) chloride, thus enhancing its reactivity toward nucleophiles.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of this compound. The results can be used to assign the bands in an experimental IR or Raman spectrum to specific molecular motions, such as the C-Cl stretch, aromatic C-H stretches, and the characteristic vibrations of the biphenyl skeleton. tandfonline.com

NMR Spectra: While more computationally intensive, chemical shifts (¹H and ¹³C NMR) can be calculated and are invaluable for structural elucidation.

Electronic Absorption Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic transitions of molecules. tandfonline.com For this compound, TD-DFT would be used to calculate the wavelength of maximum absorption (λ_max) corresponding to π→π* transitions within the biphenyl system.

Table 1. Representative Computed Properties for Biphenyl

| Property | Computational Method | Value | Reference |

|---|---|---|---|

| Rotational Barrier (Planar) | Coupled Cluster/DFT | 8.0 kJ/mol | acs.org |

| Rotational Barrier (Perpendicular) | Coupled Cluster/DFT | 8.3 kJ/mol | acs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Chloromethyl)biphenyl, and how is the product characterized?

- Answer : The primary method involves a Friedel-Crafts acylation using biphenyl and chloroacetyl chloride in the presence of AlCl₃ as a catalyst. The reaction proceeds under anhydrous conditions, typically in dichloromethane or carbon disulfide. Post-synthesis, the product is purified via recrystallization or column chromatography. Characterization employs FT-IR to confirm the C-Cl stretch (~600–800 cm⁻¹) and the aromatic framework, ¹H NMR to identify the chloromethyl proton (~4.5–5.0 ppm), and elemental analysis to verify purity.

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

- Answer : The chloromethyl group acts as an electrophilic site, enabling alkylation or functionalization. For example, in the synthesis of glyoxime derivatives (e.g., 4-biphenylchloroglyoxime), hydroxylamine hydrochloride displaces the chloride under basic conditions (NaOH). Reaction optimization involves controlling temperature (0–5°C to minimize side reactions) and stoichiometry (1:1 molar ratio of chloromethyl precursor to nucleophile).

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To resolve aromatic protons (6.5–8.0 ppm) and chloromethyl carbon (~40–45 ppm).

- FT-IR : For tracking functional group transformations (e.g., C=O stretches in glyoximes at ~1650 cm⁻¹).

- Magnetic susceptibility measurements : For metal complexes (e.g., Co(II), Ni(II)) to assess paramagnetic behavior.

- Elemental analysis : To validate empirical formulas (e.g., C, H, N, Cl content).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in coordination complexes derived from this compound?

- Answer : Single-crystal X-ray diffraction provides bond metrics (e.g., Co–N bond lengths of ~1.87–1.88 Å in cobaloxime complexes) and stereochemical details (e.g., octahedral distortion angles). Intramolecular hydrogen bonds (O–H⋯O, ~2.7–3.0 Å) and intermolecular interactions (C–H⋯π, ~3.5 Å) are critical for understanding packing behavior and stability. Such data guide ligand design for catalytic or biomimetic applications.

Q. What methodological challenges arise when incorporating this compound into cross-coupling reactions?

- Answer : The chloromethyl group can act as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), but competing side reactions (e.g., hydrolysis) require inert conditions (N₂ atmosphere) and optimized bases (e.g., Na₂CO₃). For biphenyl derivatives, 4,4'-bis(chloromethyl)biphenyl (CAS 1667-10-3) serves as a cross-linker in polymer synthesis, demanding strict stoichiometric control to prevent branching.

Q. How do metal complexes of this compound derivatives exhibit tunable magnetic properties?

- Answer : Co(II), Ni(II), and Cu(II) complexes with glyoxime ligands show paramagnetism dependent on d-electron configuration. Magnetic susceptibility data (e.g., µeff ~2.8–3.2 BM for octahedral Co(II)) correlate with ligand field strength. Axial ligand substitution (e.g., pyridine vs. aryl groups) modulates spin states, enabling tailored magnetic behavior for materials science applications.

Q. What analytical strategies address contradictions in stability data for this compound under varying conditions?

- Answer : Conflicting reports on thermal/photo-stability necessitate accelerated aging studies (e.g., TGA/DSC for decomposition profiles) and controlled UV exposure. For example, the chloromethyl group’s susceptibility to hydrolysis requires pH-controlled environments (buffered solutions) and moisture-free storage (desiccants). Discrepancies in reaction yields are resolved via reproducibility protocols (e.g., standardized catalyst activation).

Methodological Notes

- Synthetic Reproducibility : Ensure AlCl₃ is freshly sublimed to avoid moisture-induced deactivation in Friedel-Crafts reactions.

- Crystallization Optimization : Use mixed solvents (e.g., CHCl₃/hexane) for high-purity crystals suitable for X-ray studies.

- Safety Protocols : Handle chloromethyl derivatives in fume hoods due to potential lachrymatory effects and carcinogenicity risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.